molecular formula C20H16ClN5O2 B2427032 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 919863-96-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Cat. No.: B2427032
CAS No.: 919863-96-0
M. Wt: 393.83
InChI Key: GFWXXFXNVQCPLJ-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWXXFXNVQCPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, particularly its potential as an anti-cancer agent, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN5O2C_{20}H_{16}ClN_5O_2, with a molecular weight of approximately 393.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets due to its unique structural attributes.

Research indicates that this compound exhibits significant kinase inhibitory activity , targeting enzymes crucial in cell signaling pathways. Notably, it has shown efficacy against several kinases involved in cancer progression, including:

  • Aurora Kinase
  • FLT3
  • JAK2

These kinases play pivotal roles in cell division and survival, making them attractive targets for cancer therapy.

Anticancer Potential

Several studies have focused on the anticancer properties of this compound. In vitro assays using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The following table summarizes key findings from recent studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Aurora kinase inhibition
A549 (Lung)20FLT3 inhibition
K562 (Leukemia)10JAK2 inhibition

These results indicate that the compound has a promising profile as a potential anti-cancer agent.

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cells. The compound was found to significantly inhibit cell growth at low concentrations (IC50 = 15 µM), suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Kinase Selectivity
Another study focused on the selectivity profile of the compound against various kinases. Using a panel of kinase assays, it was determined that the compound preferentially inhibited Aurora kinase over other kinases tested, highlighting its potential for targeted cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is fused with a chlorophenyl substituent and an amide group. The presence of halogen atoms (such as chlorine) enhances lipophilicity and may influence interactions with biological targets. The molecular formula is C18H16ClN5OC_{18}H_{16}ClN_{5}O, with a molecular weight of approximately 357.81 g/mol.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide has been investigated for its ability to inhibit various kinases involved in cancer cell signaling pathways. Specifically, it has shown potential as an inhibitor of Aurora kinase, FLT3, and JAK2, which are crucial in the proliferation and survival of cancer cells . Preclinical studies have demonstrated promising results in inhibiting tumor growth in various cancer models.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds within this class have been evaluated for anti-inflammatory effects. Studies suggest that pyrazolo derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been explored. Some studies indicate that these compounds can exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo derivatives:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in xenograft models using pyrazolo derivatives .
Study 2Evaluated anti-inflammatory effects in animal models showing reduced edema and cytokine levels .
Study 3Reported antimicrobial activity against specific bacterial strains with potential for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?

  • The core scaffold is typically synthesized via cyclocondensation reactions. For example, anhydrous hydrazine and substituted aldehydes (e.g., 3-fluoro-2-formylpyridine) are heated at 110°C for 16 hours to form intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine . Subsequent Boc protection and Buchwald-Hartwig amination with aryl amines (e.g., 3-chloro-4-fluorophenylamine) yield functionalized derivatives. Purification via reverse-phase chromatography ensures product integrity .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra verify substitution patterns and regiochemistry. For example, aromatic protons in the 3-chlorophenyl group appear as distinct doublets in the δ 7.2–7.8 ppm range .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C22H19ClFN5O4 for a related analog ).
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

Q. What reaction conditions optimize coupling of the 3-phenylpropanamide side chain to the pyrazolo-pyrimidine core?

  • Use carbodiimide coupling agents (e.g., EDC·HCl) with HOBt·H2O in anhydrous dichloromethane or DMF. Triethylamine is added to neutralize HCl byproducts. Reaction monitoring via TLC or LC-MS ensures completion .

Advanced Research Questions

Q. How can conflicting biological activity data for pyrazolo-pyrimidine derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to isolate pharmacophoric elements. For example, anti-inflammatory activity in analogs correlates with electron-withdrawing substituents at the 3-position .
  • Dose-Response Assays: Test compounds across a wide concentration range (e.g., 0.1–100 μM) to identify off-target effects or nonlinear responses .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate Stabilization: Protect reactive amines (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during coupling .
  • Catalytic Optimization: Replace Pd2(dba)3/XPhos with Pd(OAc)2/SPhos for improved turnover in aryl amination steps .
  • Design of Experiments (DoE): Apply factorial designs to optimize temperature, solvent, and stoichiometry. For example, flow chemistry methods enhance reproducibility in diazomethane syntheses .

Q. How do computational models predict the binding affinity of this compound to kinase targets?

  • Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonds between the pyrimidin-4-one carbonyl and kinase hinge regions.
  • QM/MM Simulations: Evaluate electronic effects of the 3-chlorophenyl group on binding energy .

Q. What analytical techniques resolve regiochemical ambiguity in pyrazolo-pyrimidine derivatives?

  • NOESY NMR: Identifies spatial proximity between the 3-chlorophenyl group and pyrimidine protons.
  • Isotopic Labeling: Synthesize 15N-labeled analogs to track nitrogen connectivity via HMBC correlations .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported anti-inflammatory IC50 values for structural analogs?

  • Assay Standardization: Validate protocols using positive controls (e.g., celecoxib) across labs.
  • Meta-Analysis: Compare data from peer-reviewed studies (e.g., pyrazolo[3,4-d]pyrimidines in vs. pyrrolo[3,2-d]pyrimidines in ) to identify assay-specific biases.

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Degradation Studies: Incubate the compound in HCl (pH 2) and analyze by LC-MS. The 4-oxo group may undergo keto-enol tautomerism, leading to ring-opening at elevated temperatures .
  • Stabilization Strategies: Formulate as a hydrochloride salt or incorporate electron-donating substituents to reduce electrophilic susceptibility .

Methodological Tables

Table 1: Key Synthetic Steps and Yields for Pyrazolo-Pyrimidine Derivatives

StepReaction TypeReagents/ConditionsYield (%)Reference
Core FormationCyclocondensationHydrazine, 110°C, 16 h29
Boc ProtectionAcylationBoc2O, DMAP, DMF88
AminationBuchwald-HartwigPd2(dba)3, XPhos, 100°C70

Table 2: Comparative Bioactivity of Structural Analogs

CompoundSubstituentsIC50 (μM)TargetReference
A3-Chlorophenyl0.45JAK2
B4-Methoxyphenyl1.2JAK2
C3,4-Dichlorophenyl0.12CDK2

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